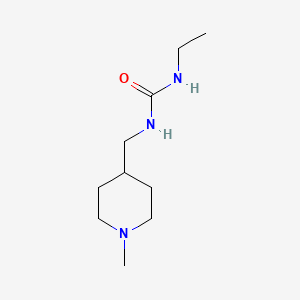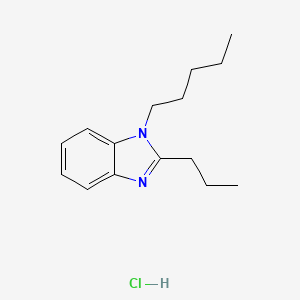
1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The benzimidazole core structure is a fused ring system consisting of a benzene ring and an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, the reaction of o-phenylenediamine with formic acid or its derivatives under acidic conditions can yield benzimidazole.
-
Alkylation: : The introduction of the pentyl and propyl groups can be achieved through alkylation reactions. This involves the reaction of the benzimidazole core with appropriate alkyl halides (e.g., pentyl bromide and propyl bromide) in the presence of a base such as potassium carbonate.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic substitution reactions where halogen atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohols or amines derived from the reduction of carbonyl groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating infections, cancer, and other diseases.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials and catalysts.
Mechanism of Action
The mechanism of action of 1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with the replication of viruses by targeting viral proteins.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound without the pentyl and propyl groups.
2-methyl-1H-benzo[d]imidazole: A methyl-substituted derivative.
5,6-dimethyl-1H-benzo[d]imidazole: A dimethyl-substituted derivative.
Uniqueness
1-pentyl-2-propyl-1H-1,3-benzodiazole hydrochloride is unique due to the presence of both pentyl and propyl groups, which can influence its chemical and biological properties. These alkyl groups can affect the compound’s solubility, stability, and interactions with molecular targets, making it distinct from other benzimidazole derivatives.
Properties
IUPAC Name |
1-pentyl-2-propylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.ClH/c1-3-5-8-12-17-14-11-7-6-10-13(14)16-15(17)9-4-2;/h6-7,10-11H,3-5,8-9,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTVDWDHFNFPOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)
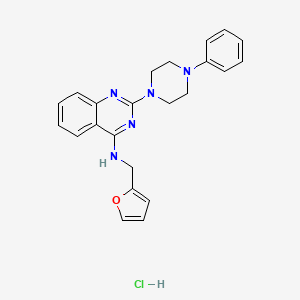
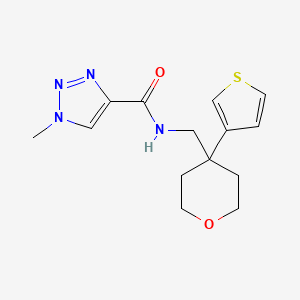
![5-[(4-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2389076.png)
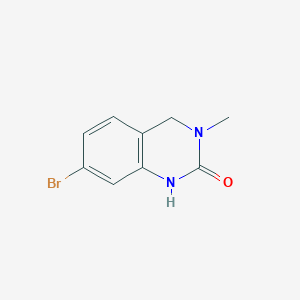
![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)
![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)
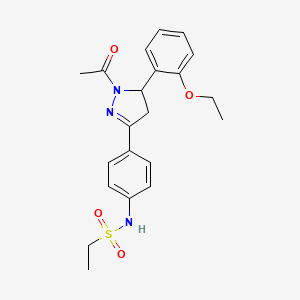
![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)
![1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2389086.png)
![N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2389087.png)
![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)
![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)
